Dalce
Description
Dalce ([D-Ala²,Leu⁵,Cys⁶]Enkephalin, abbreviated as this compound) is a synthetic opioid peptide derivative designed as a selective and irreversible antagonist of the δ-opioid receptor (DOR) . Structurally, it differs from endogenous enkephalins by incorporating a cysteine residue at position 6, enabling disulfide bond formation and enhanced receptor binding stability. This compound has been utilized as a pharmacological tool to investigate δ-receptor-mediated effects, particularly in pain modulation and stress-induced behavioral adaptations. Studies demonstrate its high selectivity for δ-receptors over μ-opioid receptors (MOR), making it critical for dissecting δ-specific pathways in vivo .
Properties
CAS No. |
110881-59-9 |
|---|---|
Molecular Formula |
C32H44N6O8S |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C32H44N6O8S/c1-18(2)13-24(30(43)38-26(17-47)32(45)46)37-31(44)25(15-20-7-5-4-6-8-20)36-27(40)16-34-28(41)19(3)35-29(42)23(33)14-21-9-11-22(39)12-10-21/h4-12,18-19,23-26,39,47H,13-17,33H2,1-3H3,(H,34,41)(H,35,42)(H,36,40)(H,37,44)(H,38,43)(H,45,46)/t19-,23+,24+,25+,26+/m1/s1 |
InChI Key |
FOMQBMAJFQXBIJ-DDFGHHCKSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dalce involves multiple steps, typically starting with the preparation of key intermediates. One common method includes the use of peptide synthesis techniques to create the core structure, followed by modifications to introduce specific functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of automated peptide synthesizers and large-scale reactors. The process is carefully monitored to maintain consistent quality and to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Dalce undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in the formation of new functionalized compounds .
Scientific Research Applications
Dalce has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of delta opioid receptors.
Biology: Helps in understanding the physiological roles of opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug testing
Mechanism of Action
Dalce exerts its effects by binding to delta opioid receptors, which are G protein-coupled receptors located in the brain and other tissues. This binding inhibits the receptor’s activity, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel function .
Comparison with Similar Compounds
Research Findings and Implications
- Irreversible Binding : this compound’s covalent interaction with δ-receptors provides long-lasting inhibition, useful for chronic pain studies.
- Stress Adaptation : this compound-resistant δ-receptor signaling under stress highlights receptor subtype heterogeneity or alternative signaling pathways.
- Therapeutic Potential: Unlike μ-targeting opioids (e.g., morphine), δ-selective agents like this compound may avoid respiratory depression but require structural optimization for clinical use.
Data Tables
Table 1. Pharmacological Profiles of δ-Opioid Ligands
| Compound | EC₅₀ (Analgesia) | Receptor Binding (Kᵢ, nM) | Duration of Action |
|---|---|---|---|
| This compound | N/A (antagonist) | δ: 2.1; μ: >1000 | >24 hours |
| DPDPE | 15 nM | δ: 0.8; μ: 1200 | 20–30 minutes |
| Naltrindole | N/A (antagonist) | δ: 0.3; μ: 650 | 4–6 hours |
Table 2. Stress Impact on δ-Receptor Ligands
| Parameter | DPDPE (δ-Agonist) | This compound (δ-Antagonist) |
|---|---|---|
| Baseline Efficacy | High | No effect |
| Post-Stress Efficacy | Reduced by 50% | Unchanged |
| Maximum Dose Overcome | 120 µg ICV | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
